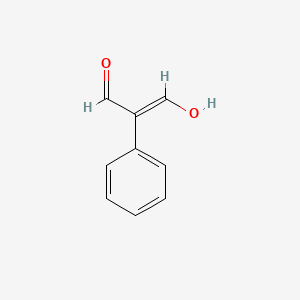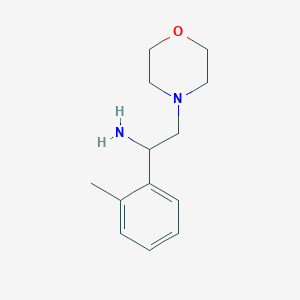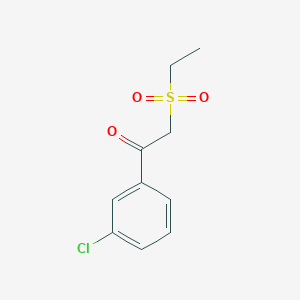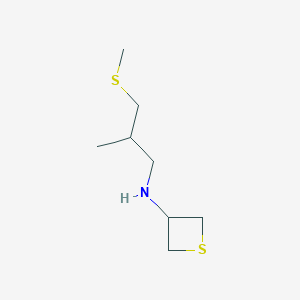
N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine can be achieved through several methods. One common approach involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed .
Industrial Production Methods
Industrial production of thietanes, including this compound, often utilizes large-scale nucleophilic thioetherification reactions. These processes are optimized for high yield and purity, involving controlled reaction conditions and the use of efficient catalysts .
化学反应分析
Types of Reactions
N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thietane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thietanes .
科学研究应用
N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism by which N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites in proteins, leading to modulation of their activity . Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress pathways .
相似化合物的比较
Similar Compounds
Similar compounds include other thietanes and sulfur-containing heterocycles such as:
- Thietan-3-amine
- N-(2-Methylpropyl)thietan-3-amine
- Methyl 3-(methylthio)propionate
Uniqueness
N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group enhances its reactivity and potential for forming diverse derivatives .
属性
分子式 |
C8H17NS2 |
|---|---|
分子量 |
191.4 g/mol |
IUPAC 名称 |
N-(2-methyl-3-methylsulfanylpropyl)thietan-3-amine |
InChI |
InChI=1S/C8H17NS2/c1-7(4-10-2)3-9-8-5-11-6-8/h7-9H,3-6H2,1-2H3 |
InChI 键 |
YJNCPPJWXDXMRF-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC1CSC1)CSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


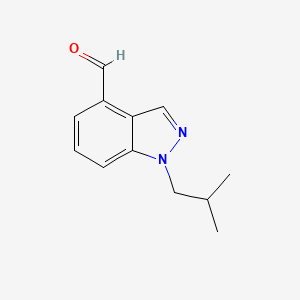
![(1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13011066.png)
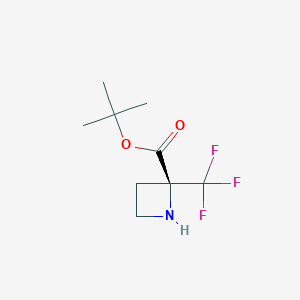
![2-[(Tert-butoxycarbonyl)amino]thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13011070.png)
![2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-](/img/structure/B13011071.png)
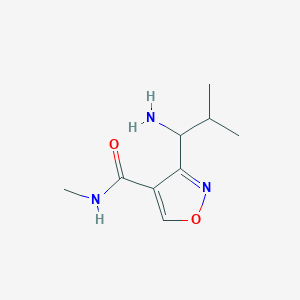
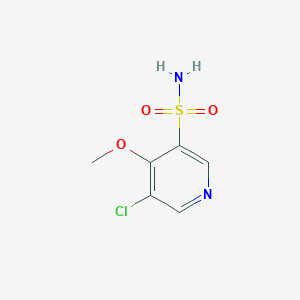
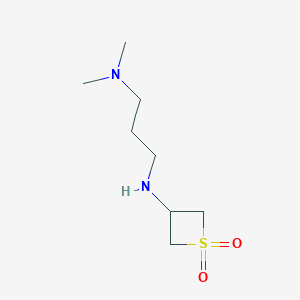
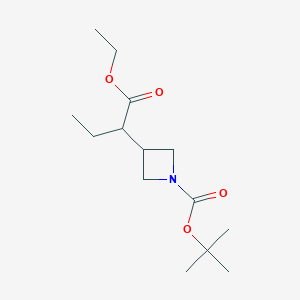
![1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B13011087.png)
![5,6-Dimethylbenzo[d]isothiazole](/img/structure/B13011090.png)
